molecular formula C10H18O4 B1599149 2-(2-Ethoxyethoxy)ethyl methacrylate CAS No. 45127-97-7

2-(2-Ethoxyethoxy)ethyl methacrylate

Cat. No.: B1599149
CAS No.: 45127-97-7
M. Wt: 202.25 g/mol
InChI Key: WFTWWOCWRSUGAW-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethyl methacrylate is a chemical compound with the molecular formula C10H18O4. It is an ester of methacrylic acid and is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart flexibility and hydrophilicity to the polymers it forms, making it valuable in various industrial and biomedical applications.

Preparation Methods

2-(2-Ethoxyethoxy)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(2-ethoxyethoxy)ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

In industrial production, the synthesis of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and efficiency. The use of advanced purification techniques, such as column chromatography, can further enhance the purity of the final product.

Chemical Reactions Analysis

2-(2-Ethoxyethoxy)ethyl methacrylate undergoes various chemical reactions, including:

    Polymerization: This compound readily undergoes free radical polymerization to form homopolymers and copolymers. Common initiators for this reaction include azobisisobutyronitrile (AIBN) and benzoyl peroxide.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methacrylic acid and 2-(2-ethoxyethoxy)ethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different methacrylate esters.

Scientific Research Applications

2-(2-Ethoxyethoxy)ethyl methacrylate has a wide range of scientific research applications:

    Biomedical Engineering: It is used in the synthesis of hydrogels and other biomaterials for tissue engineering and drug delivery systems. The hydrophilic nature of the compound makes it suitable for creating materials that can interact with biological tissues.

    Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives that require flexibility and durability. Its ability to form copolymers with other monomers allows for the customization of material properties.

    Polymer Science: Researchers use this compound to study the properties of polymers and copolymers, including their thermal and mechanical behavior. This compound is also used in the development of stimuli-responsive materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The presence of the ethoxyethoxy groups imparts hydrophilicity to the resulting polymers, allowing them to swell in water and other polar solvents. This property is particularly useful in the design of hydrogels and other materials that require water absorption and retention.

Comparison with Similar Compounds

2-(2-Ethoxyethoxy)ethyl methacrylate can be compared with other similar compounds, such as:

    2-(2-Methoxyethoxy)ethyl methacrylate: This compound has a similar structure but with a methoxy group instead of an ethoxy group. It also imparts hydrophilicity to polymers but may have different solubility and thermal properties.

    Diethylene glycol methyl ether methacrylate: This compound has a shorter ethylene glycol chain and is used in similar applications, but with variations in flexibility and hydrophilicity.

    Triethylene glycol methyl ether methacrylate: With a longer ethylene glycol chain, this compound provides even greater hydrophilicity and flexibility to polymers.

Each of these compounds has unique properties that make them suitable for specific applications, and the choice of compound depends on the desired characteristics of the final material.

Properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-12-5-6-13-7-8-14-10(11)9(2)3/h2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTWWOCWRSUGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196396
Record name 2-(2-Ethoxyethoxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45127-97-7
Record name 2-(Ethoxyethoxy)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45127-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxy(diethylene glycol) methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Ethoxyethoxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxyethoxy)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXY(DIETHYLENE GLYCOL) METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27W232YEAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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